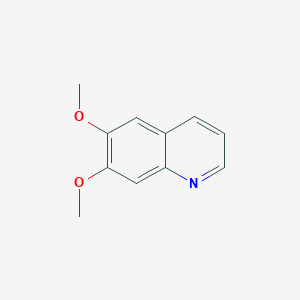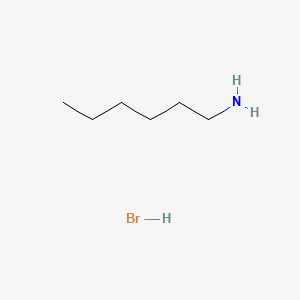
2,7-Dichloroquinoline-3-carboxaldehyde
Overview
Description
2,7-Dichloroquinoline-3-carboxaldehyde is a heterocyclic organic compound with the molecular formula C10H5Cl2NO and a molecular weight of 226.06 . It is also known by other synonyms such as 2,7-dichloroquinoline-3-carbaldehyde .
Synthesis Analysis
The synthesis of this compound and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring. The molecule has two chlorine atoms at the 2nd and 7th positions and a carboxaldehyde group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 369.324ºC at 760 mmHg, a flash point of 177.161ºC, and a density of 1.484g/cm³ .Scientific Research Applications
2,7-Dichloroquinoline-3-carboxaldehyde has a wide range of applications in scientific research. It has been used as a fluorescent dye for biological labeling and imaging, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. In addition, this compound has been used in the production of other chemicals, such as pharmaceuticals, pesticides, and food additives.
Mechanism of Action
2,7-Dichloroquinoline-3-carboxaldehyde acts as a fluorescent dye for biological labeling and imaging by absorbing light in the visible spectrum and then emitting light at a longer wavelength. This allows researchers to observe the location and activity of molecules in living cells. In addition, this compound acts as a catalyst in the synthesis of polymers by promoting the formation of polymers from monomers.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects in humans or other animals. However, this compound is known to be toxic to aquatic organisms, so it should be handled with caution.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,7-Dichloroquinoline-3-carboxaldehyde in lab experiments is its high fluorescence intensity, which allows it to be used as a fluorescent dye for biological labeling and imaging. However, this compound is toxic to aquatic organisms, so it should be handled with caution.
Future Directions
In the future, 2,7-Dichloroquinoline-3-carboxaldehyde could be used to develop new fluorescent dyes for biological labeling and imaging. In addition, this compound could be used to develop new catalysts for the synthesis of polymers. Finally, this compound could be used to develop new chemicals for the production of pharmaceuticals, pesticides, and food additives.
properties
IUPAC Name |
2,7-dichloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJASWYVVSAOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456648 | |
| Record name | 2,7-Dichloroquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73568-33-9 | |
| Record name | 2,7-Dichloroquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



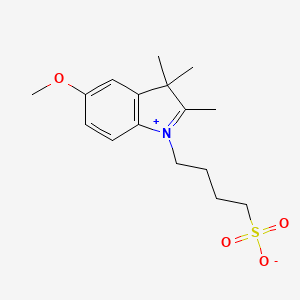
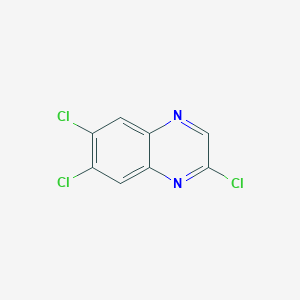
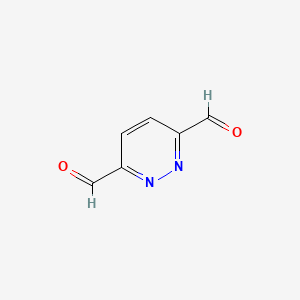
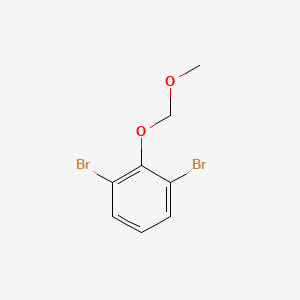
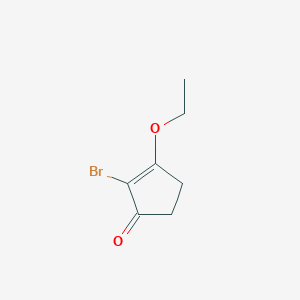
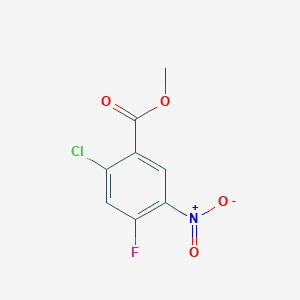
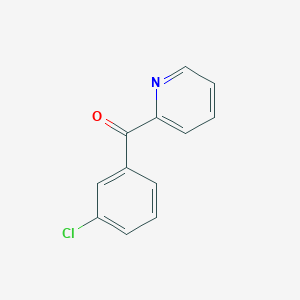
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)

